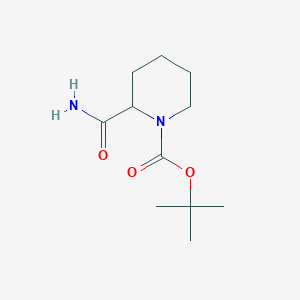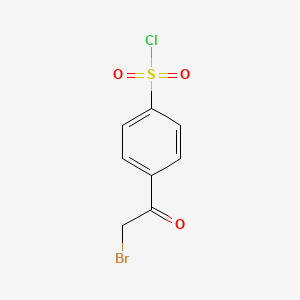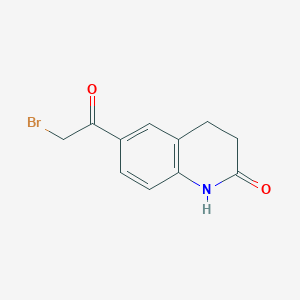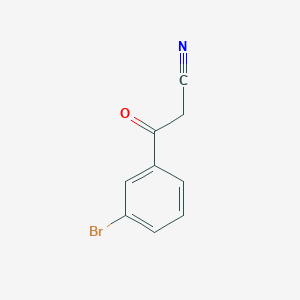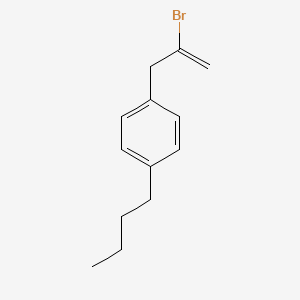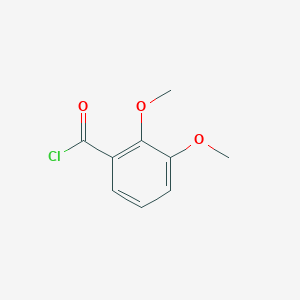
2,3-Dimethoxybenzoyl chloride
概要
説明
2,3-Dimethoxybenzoyl chloride is a chemical compound that is part of the benzoyl chloride family, characterized by the presence of two methoxy groups attached to the benzene ring. While the specific compound 2,3-dimethoxybenzoyl chloride is not directly synthesized or analyzed in the provided papers, related compounds and methodologies can offer insights into its properties and potential synthetic routes.
Synthesis Analysis
The synthesis of compounds related to 2,3-dimethoxybenzoyl chloride involves various catalytic and reactive processes. For instance, the synthesis of 2,4-dimethoxybenzoyl chloride is achieved by methylation of 2,4-dihydroxybenzoic acid followed by chlorination with SOCl2, using benzene as a solvent and AlCl3 as a catalyst . Although this method is for a different isomer, it suggests that a similar approach could be adapted for the synthesis of 2,3-dimethoxybenzoyl chloride by starting with the appropriate dihydroxybenzoic acid precursor.
Molecular Structure Analysis
The molecular structure of compounds similar to 2,3-dimethoxybenzoyl chloride can be determined using techniques such as X-ray diffraction analysis, as demonstrated in the study of 2-[(Dialkylcarbamoyl)methylene]-2,3-dihydrobenzo[1,4]dioxine derivatives . This technique could be employed to determine the stereochemistry and confirm the structure of 2,3-dimethoxybenzoyl chloride once synthesized.
Chemical Reactions Analysis
Related compounds undergo various chemical reactions that could be indicative of the reactivity of 2,3-dimethoxybenzoyl chloride. For example, 2-arylbenzoyl chlorides have been shown to participate in annulative coupling reactions with alkynes to form phenanthrene derivatives . This suggests that 2,3-dimethoxybenzoyl chloride might also engage in similar coupling reactions due to the presence of the reactive benzoyl chloride group.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,3-dimethoxybenzoyl chloride can be inferred from related compounds. For instance, the stability of the 2,4-dimethoxybenzyl group under various conditions, including ruthenium-catalyzed C–H arylation, indicates that methoxy groups can confer stability to the benzene ring under certain synthetic conditions . Additionally, the solvent-free synthesis of oxadiazoles suggests that dimethoxy-substituted compounds can be synthesized under neat conditions, which could be relevant for the synthesis of 2,3-dimethoxybenzoyl chloride .
科学的研究の応用
Methods of Application
The synthesis involves reacting 2,3-dimethoxybenzoic acid with amine derivatives. The products are purified and characterized using IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .
Results
The synthesized compounds exhibited antioxidant, free radical scavenging, and metal chelating activities. Some compounds showed more effective activities compared with standards. They also demonstrated in vitro antibacterial activity against gram-positive and gram-negative bacteria .
Antioxidant and Antibacterial Activities
Methods of Application
The antioxidant activity is determined by total antioxidant capacity, free radical scavenging, and metal chelating assays. Antibacterial activity is assessed against various bacterial strains .
Results: The compounds displayed significant antioxidant and antibacterial activities, with some surpassing the effectiveness of standard drugs .
Drug Discovery
Application Summary
Methods of Application: The compound is used to create benzamide derivatives, which are then screened for various biological activities that could be therapeutic .
Results: Some of the synthesized compounds have shown promising results in preliminary screenings for activities relevant to drug discovery .
Material Science
Results
Industrial Applications
Results
Agricultural Chemistry
Methods of Application
Development of Anti-Inflammatory Agents
Methods of Application
The compound is reacted with various amines to produce benzamide derivatives. These are then tested for their anti-inflammatory activity using standard biochemical assays .
Results: Some derivatives have shown promising anti-inflammatory activity, which could lead to the development of new anti-inflammatory drugs .
Creation of Anti-Microbial Agents
Application Summary
Methods of Application: The synthesized compounds are subjected to in vitro tests against a range of microbial strains to assess their growth inhibitory activity .
Results: The compounds have demonstrated significant anti-microbial activity, suggesting their potential as anti-microbial agents .
Anti-Fungal Applications
Application Summary
Methods of Application: Derivatives are synthesized and tested against various fungal strains to evaluate their efficacy .
Results: Some synthesized compounds have shown effective anti-fungal activities, indicating their use in treating fungal infections .
Anti-HSV (Herpes Simplex Virus) Agents
Application Summary
Methods of Application: The derivatives are tested for their ability to inhibit the replication of the herpes simplex virus in vitro .
Results: Certain compounds have displayed inhibitory effects on the virus, offering a pathway for the development of anti-HSV medications .
Analgesic Drug Development
Application Summary
Methods of Application: Benzamide derivatives are created and their pain-relieving properties are assessed through animal models and receptor binding studies .
Results: Promising analgesic effects have been observed, which could contribute to the creation of new pain management therapies .
Anti-Platelet Activity
Application Summary
Methods of Application: The anti-platelet activity of these compounds is measured using standard in vitro assays .
Results: Some derivatives have shown anti-platelet activity, which may be beneficial in the development of treatments for thrombotic disorders .
Synthesis of Chromenoflavone
Application Summary
Methods of Application: The synthesis involves the reaction of 2,3-Dimethoxybenzoyl chloride with suitable starting materials to form chromenoflavone derivatives .
Results: The chromenoflavone derivatives are then tested for their biological activities, which may include antioxidant, anti-inflammatory, or anticancer properties .
Preparation of Cycloartocarpesin Trimethyl Ether
Application Summary
Methods of Application: The compound is synthesized through a series of chemical reactions starting with 2,3-Dimethoxybenzoyl chloride as a reagent .
Results: The synthesized compound could have various applications, including the study of its biological activities and potential as a therapeutic agent .
Development of Juvenile Hyperactivity Treatment
Application Summary
Methods of Application: The derivatives are synthesized and subjected to pharmacological testing in animal models to evaluate their efficacy in reducing hyperactivity symptoms .
Results: Promising compounds may proceed to clinical trials to assess their safety and effectiveness in treating hyperactivity disorders .
Anti-Tumour Drug Synthesis
Application Summary
Methods of Application: The compound is used to create benzamide derivatives that are tested for their ability to inhibit tumour growth in vitro and in vivo .
Results: Some derivatives have shown potential as anti-tumour agents, warranting further investigation into their mechanism of action and therapeutic potential .
Hypercholesterolemia Drug Development
Application Summary
Methods of Application: Derivatives are created and tested for their lipid-lowering effects in preclinical models .
Results: Compounds that demonstrate significant cholesterol-lowering activity could be developed into drugs for managing hypercholesterolemia .
Sorafenib and Lipitor Analogues
Application Summary
Methods of Application: Chemical modifications of the benzamide structure are performed to create analogues with potentially improved efficacy or reduced side effects .
Results: The analogues are evaluated for their pharmacological properties and compared to the original drugs to determine any advantages they may offer .
特性
IUPAC Name |
2,3-dimethoxybenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-12-7-5-3-4-6(9(10)11)8(7)13-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQNBCSPQVSUBSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374302 | |
| Record name | 2,3-dimethoxybenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethoxybenzoyl chloride | |
CAS RN |
7169-06-4 | |
| Record name | 2,3-dimethoxybenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7169-06-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

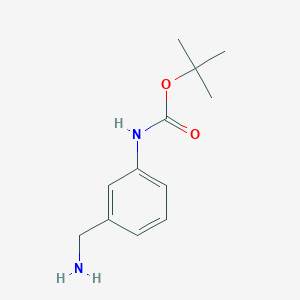
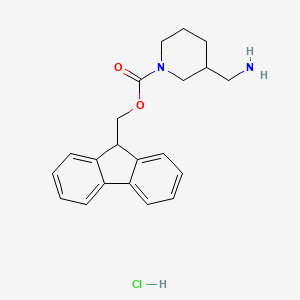
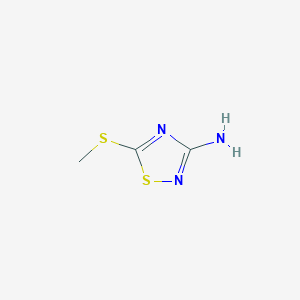

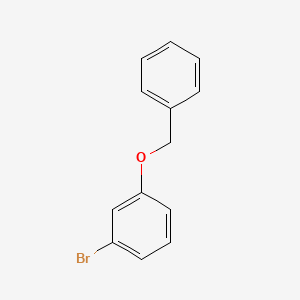
![2-(Benzo[d][1,3]dioxol-5-yl)Benzoic acid](/img/structure/B1334045.png)

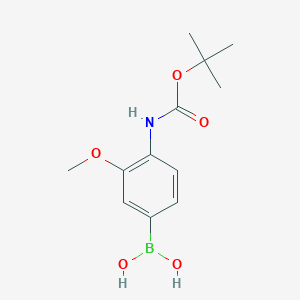
![3-[(Tert-butoxycarbonyl)amino]-3-(4-methylphenyl)propanoic acid](/img/structure/B1334051.png)
